3-(4-Methylphenoxy)propanenitrile
Overview
Description
3-(4-Methylphenoxy)propanenitrile: is an organic compound with the molecular formula C10H11NO . It is characterized by the presence of a nitrile group attached to a propanenitrile chain, which is further connected to a 4-methylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)propanenitrile typically involves the reaction of 4-methylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide. The general reaction scheme is as follows:
4-Methylphenol+3-ChloropropanenitrileK2CO3,DMF,Refluxthis compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Methylphenoxy)propanenitrile can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in polar aprotic solvents.
Major Products Formed:
Oxidation: 3-(4-Methylphenoxy)propanoic acid.
Reduction: 3-(4-Methylphenoxy)propanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-(4-Methylphenoxy)propanenitrile is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various chemical transformations.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenoxy)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding or other interactions with biological macromolecules, influencing the compound’s pharmacological properties.
Comparison with Similar Compounds
3-(4-Methoxyphenoxy)propanenitrile: Similar structure but with a methoxy group instead of a methyl group.
3-(4-Chlorophenoxy)propanenitrile: Contains a chlorine atom instead of a methyl group.
3-(4-Nitrophenoxy)propanenitrile: Contains a nitro group instead of a methyl group.
Uniqueness: 3-(4-Methylphenoxy)propanenitrile is unique due to the presence of the 4-methylphenoxy group, which imparts specific chemical and physical properties
Properties
IUPAC Name |
3-(4-methylphenoxy)propanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELCPEBYDWJHDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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